molecular formula C13H29BrSi B14474983 (Bromomethyl)(tri-tert-butyl)silane CAS No. 67382-53-0

(Bromomethyl)(tri-tert-butyl)silane

Cat. No.: B14474983
CAS No.: 67382-53-0
M. Wt: 293.36 g/mol
InChI Key: QRHDBUJIDVHADL-UHFFFAOYSA-N
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Description

(Bromomethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethyl)(tri-tert-butyl)silane typically involves the reaction of bromomethylsilane with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{BrCH}_2\text{SiCl}_3 + 3 \text{t-BuLi} \rightarrow \text{BrCH}_2\text{Si(t-Bu)}_3 + 3 \text{LiCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)(tri-tert-butyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding silane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of silyl ethers, silyl amines, or silyl thiols.

    Reduction: Formation of tri-tert-butylsilane.

    Oxidation: Formation of silanol or siloxane compounds.

Scientific Research Applications

(Bromomethyl)(tri-tert-butyl)silane finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols and amines.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Bromomethyl)(tri-tert-butyl)silane involves the reactivity of the bromomethyl group and the steric effects of the tert-butyl groups. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • (Chloromethyl)(tri-tert-butyl)silane
  • (Iodomethyl)(tri-tert-butyl)silane
  • (Trimethylsilyl)methyl bromide

Comparison: (Bromomethyl)(tri-tert-butyl)silane is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. The tert-butyl groups provide significant steric hindrance, making it distinct from smaller alkyl-substituted silanes like (Trimethylsilyl)methyl bromide. This combination of reactivity and steric effects makes this compound a valuable compound in organic synthesis and various applications.

Properties

CAS No.

67382-53-0

Molecular Formula

C13H29BrSi

Molecular Weight

293.36 g/mol

IUPAC Name

bromomethyl(tritert-butyl)silane

InChI

InChI=1S/C13H29BrSi/c1-11(2,3)15(10-14,12(4,5)6)13(7,8)9/h10H2,1-9H3

InChI Key

QRHDBUJIDVHADL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](CBr)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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